Cas no 80997-75-7 (3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine)

3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine structure
80997-75-7 structure
Product Name:3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine
CAS-nummer:80997-75-7
MF:C13H11NO3S
MW:261.296342134476
CID:2155055
PubChem ID:320405
Update Time:2025-04-21

3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine Chemische en fysische eigenschappen

Naam en identificatie

    • 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine
    • 3-Phenyl-2-(phenylsulfonyl)oxaziridine
    • 2-(Phenysulfonyl)-3-phenyloxaziridine
    • MKHGVMIXRPGHOO-UHFFFAOYSA-N
    • 2-(Phenylsulfonyl)-3-phenyloxaziridine
    • 862-503-9
    • SCHEMBL13663248
    • 2-Benzenesulphonyl-3-phenyl-oxaziridine
    • DTXSID10313234
    • 3-phenyl-2-phenylsulphonyloxaziridine
    • SB13078
    • NSC268112
    • phenyl-2-(phenylsulfonyl)oxaziridine
    • Davis reagent
    • racemic 2-benzenesulfonyl-3-phenyloxaziridine
    • 80997-75-7
    • SCHEMBL2338341
    • 3-Phenyl-2-(phenylsulfonyl)-oxaziridine
    • 63160-13-4
    • DB-073278
    • MFCD03931864
    • N-(benzenesulfonyl)phenyloxaziridine
    • NSC-268112
    • 3-phenyl-2-(phenysulfonyl)-1,2-oxaziridine
    • 3-phenyl-2-(phenylsulfonyl)-1,2oxaziridine
    • BCP25532
    • NSC-377129
    • Davis oxaziridine
    • NSC377129
    • AKOS015855754
    • 2-(benzenesulfonyl)-3-phenyl-oxaziridine
    • AC-25497
    • CS-0019264
    • 3-phenyl-2-(phenyl-sulfonyl)oxaziridine
    • NSC 268112
    • GS-3937
    • SY026452
    • Oxaziridine, 3-phenyl-2-(phenylsulfonyl)-
    • 2-(Benzenesulfonyl)-3-phenyloxaziridine;3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine;Davis oxaziridine
    • 2-(phenylsulfonyl)-3-phenyl-oxaziridine
    • 2-phenylsulfonyl-3-phenyloxaziridine
    • 2-(benzenesulfonyl)-3-phenyloxaziridine
    • 2-benzenesulfonyl-3-phenyl-oxaziridine
    • DB-241236
    • FD20804
    • EN300-175119
    • 2-benzenesulfonyl-3-phenyloxaziridine
    • SCHEMBL113055
    • Inchi: 1S/C13H11NO3S/c15-18(16,12-9-5-2-6-10-12)14-13(17-14)11-7-3-1-4-8-11/h1-10,13H
    • InChI-sleutel: MKHGVMIXRPGHOO-UHFFFAOYSA-N
    • LACHT: S(C1C=CC=CC=1)(N1C(C2C=CC=CC=2)O1)(=O)=O

Berekende eigenschappen

  • Exacte massa: 261.04596439Da
  • Monoisotopische massa: 261.04596439Da
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 18
  • Aantal draaibare bindingen: 3
  • Complexiteit: 378
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.5
  • Topologisch pooloppervlak: 58.1Ų

Experimentele eigenschappen

  • Dichtheid: 1.398±0.06 g/cm3 (20 ºC 760 Torr),
  • Oplosbaarheid: Very 微溶 (0.15 g/L) (25 ºC),
Aanbevolen leveranciers
Shenzhen Yaoyuan R&D Center Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Jiangsu Kolod Food Ingredients Co.,ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd